2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Overview
Description
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is a chemical compound characterized by its bromo and fluoro substituents on the phenyl ring, which significantly influence its chemical properties and reactivity. This compound is of interest in various scientific research applications due to its unique structure and potential utility in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Nucleophilic Substitution: Reacting 4-bromo-2,5-difluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate.
Transition Metal Catalysis: Using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to couple 4-bromo-2,5-difluorophenol with an appropriate boronic acid derivative.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the bromo group with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles.
Substitution: Various nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(4-bromo-2,5-difluoro-phenoxy)acetic acid.
Reduction: 2-(4-bromo-2,5-difluoro-phenoxy)ethylamine.
Substitution: 2-(4-azido-2,5-difluoro-phenoxy)acetonitrile.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of fluorescent probes and biological imaging agents. Medicine: Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-2,5-difluorobenzonitrile
2-Bromo-4,5-difluorophenol
2-(4-Bromo-2,5-difluoro-phenoxy)acetic acid
Uniqueness: 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is unique due to its specific combination of bromo and fluoro substituents on the phenyl ring, which confer distinct chemical properties compared to similar compounds
Properties
IUPAC Name |
2-(4-bromo-2,5-difluorophenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPMBTCSUWWWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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